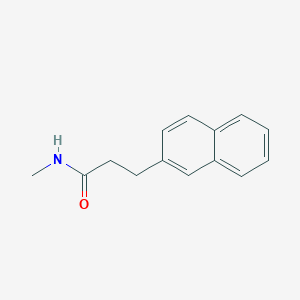
N-methyl-3-(2-naphthyl)propionamide
Descripción general
Descripción
N-methyl-3-(2-naphthyl)propionamide, also known as NMP, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents : Derivatives of N-methyl-3-(2-naphthyl)propionamide, specifically 2-(6-methoxy-2-naphthyl)propionamide derivatives, have been synthesized and shown to possess significant antibacterial and antifungal activities. These compounds exhibit antimicrobial activity comparable to standard agents like Ampicilline and Flucanazole in certain cases (Helal et al., 2013).
Herbicide Residues and Environmental Impact : Studies on N,N-diethyl-2-(1-naphthyloxy)propionamide, a compound related to N-methyl-3-(2-naphthyl)propionamide, have examined its residue behavior in soils. This research is crucial for understanding the environmental impact and safety of using such compounds as herbicides (Yaron & Gerstl, 1983).
Metabolism in Plants : The metabolism of related compounds like 2-(α-naphthoxy)-N,N-diethyl propionamide in plants has been investigated, revealing insights into how plants detoxify such substances. This understanding is vital for agricultural applications and environmental safety (Murphy et al., 1973).
Synthesis and Pharmacological Analysis : Naphthalenic derivatives, including those related to N-methyl-3-(2-naphthyl)propionamide, have been synthesized and analyzed for their binding affinity to melatonin receptors. This research is significant for developing therapeutic agents targeting these receptors (Chu et al., 2002).
Antitubercular Activity : N-(2-Naphthyl)glycine hydrazide analogs have been synthesized and tested for antitubercular activity. Some derivatives demonstrated potent inhibitory action against Mycobacterium tuberculosis, indicating potential for developing new antitubercular drugs (Ramamurthy & Bhatt, 1989).
Degradation and Adsorption in Soils : The degradation and adsorption behavior of napropamide (a related compound) in soils have been examined. This research helps understand the environmental fate of such chemicals, which is essential for managing their ecological impact (Guo, Zhu & Yang, 2008).
Propiedades
IUPAC Name |
N-methyl-3-naphthalen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-14(16)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-6,8,10H,7,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHYBFVRZHUOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)
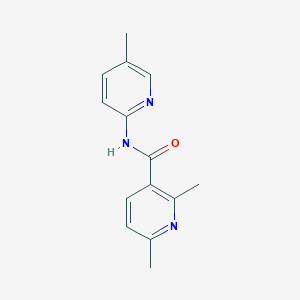
![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)

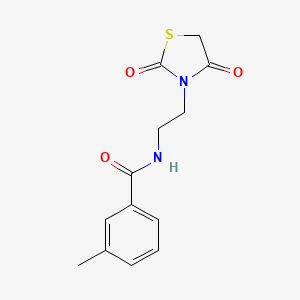
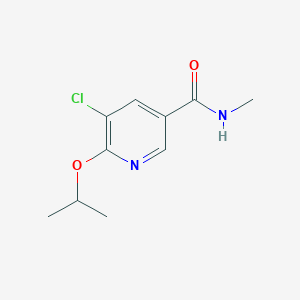
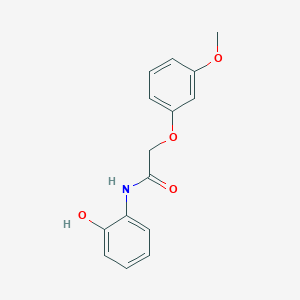

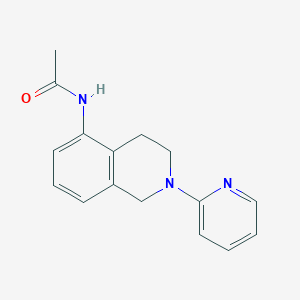

![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)